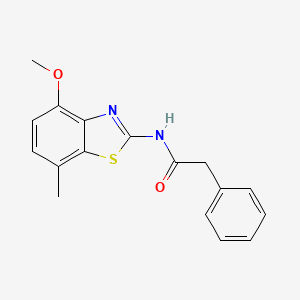

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N’-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-N,N-dimethyl-1,2-ethanediamine is similar to the one you’re asking about. It has a molecular formula of C13H19N3OS .

Molecular Structure Analysis

The molecular structure of N’-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-N,N-dimethyl-1,2-ethanediamine is similar to the compound you’re asking about. It has a molecular formula of C13H19N3OS and an average mass of 265.375 Da .Physical And Chemical Properties Analysis

The related compound, 4-methoxy-7-methyl-1,3-benzothiazol-2-amine , has a melting point of 165-166 ºC . Its molecular formula is C9H10N2OS and it has a molecular weight of 194.257 g/mol .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity The compound's synthesis and reactivity have been explored, particularly as a building block for Julia olefination. In one study, a related reagent, N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide, was synthesized and used in condensation reactions to yield alpha-fluorovinyl Weinreb amides. These reactions are significant for their stereo-selective outcomes and potential in synthesizing other olefination reagents, demonstrating the compound's versatility as an intermediate in organic synthesis (Ghosh et al., 2009).

Antioxidant and Anti-inflammatory Potential A series of related compounds, including N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide derivatives, have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. These compounds have demonstrated significant efficacy in DPPH radical scavenging and anti-inflammatory activity, highlighting their potential therapeutic applications (Koppireddi et al., 2013).

Antitumor Activity The compound's derivatives have been investigated for antitumor activities. For instance, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives demonstrated considerable anticancer activity against various cancer cell lines, suggesting the potential of these compounds in cancer therapy (Yurttaş et al., 2015).

Potential as β3-Adrenergic Receptor Agonists Related N-phenyl-(2-aminothiazol-4-yl)acetamides have been synthesized and evaluated as selective β3-adrenergic receptor agonists. This research indicates potential applications of these compounds in treating obesity and type 2 diabetes, as they exhibited significant agonistic activity and hypoglycemic effects in a rodent model (Maruyama et al., 2012).

Inhibiting Transforming Growth Factor-β Type I Receptor A derivative of the compound, 7-Methoxy-6-[4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-5-yl]-1,3-benzothiazole, was synthesized as an inhibitor of the transforming growth factor-β (TGF-β) type I receptor. This compound showed promise as a topical drug for alopecia, indicating potential applications in dermatology (Amada et al., 2013).

Antibacterial Effects The antibacterial activity of related compounds has been investigated, showing significant bacteriostatic and bactericidal activity against various bacterial strains. This suggests the potential of these compounds in developing new antibacterial agents (Behrami & Dobroshi, 2019).

Eigenschaften

IUPAC Name |

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-11-8-9-13(21-2)15-16(11)22-17(19-15)18-14(20)10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIQUMPOERZEXLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-Methoxyphenyl)-3-[3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one](/img/structure/B2363904.png)

![Ethyl 4-({[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2363917.png)

![1-(3,4-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2363922.png)

![N-(4-isopropylphenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2363924.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide](/img/structure/B2363925.png)